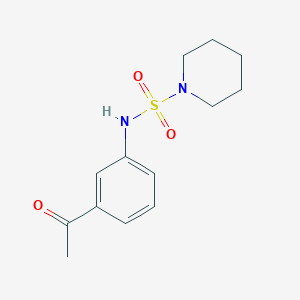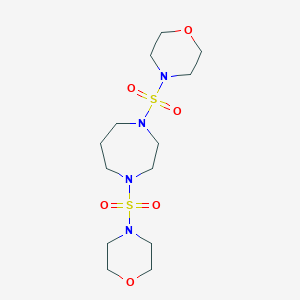![molecular formula C22H29N3O4 B289055 1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol](/img/structure/B289055.png)
1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol, also known as NVP-AEW541, is a small molecule inhibitor that selectively targets insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) tyrosine kinases. It was developed by Novartis Pharmaceuticals and has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol binds to the ATP-binding site of IGF-1R and IR and prevents their activation by their ligands, insulin and IGF-1. This results in the inhibition of downstream signaling pathways, such as PI3K/Akt and MAPK/Erk, which are involved in cell growth, survival, and metabolism (3).
Biochemical and Physiological Effects:
The inhibition of IGF-1R and IR by 1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol has been shown to have several biochemical and physiological effects, such as the induction of apoptosis, cell cycle arrest, and autophagy in cancer cells. It has also been reported to reduce angiogenesis, metastasis, and tumor growth in preclinical models (4).
実験室実験の利点と制限
The advantages of using 1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol in lab experiments include its high selectivity for IGF-1R and IR, its potency and efficacy in inhibiting their activity, and its availability as a commercial product. However, its limitations include its potential off-target effects, its variable pharmacokinetics and toxicity in different cell lines and animal models, and its limited clinical translation due to the complexity of cancer biology and drug resistance mechanisms (5).
将来の方向性
1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol has opened new avenues for cancer research and drug discovery, and its potential therapeutic applications are still being explored. Some of the future directions for 1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol include:
1. Combination therapy with other targeted agents or immunotherapies to enhance its efficacy and overcome drug resistance.
2. Development of biomarkers to predict patient response and monitor treatment efficacy.
3. Investigation of its role in non-cancer diseases, such as diabetes and neurodegenerative disorders.
4. Optimization of its pharmacokinetics and toxicity profiles for clinical trials and approval.
5. Exploration of its mechanism of action and interaction with other signaling pathways to better understand cancer biology and drug resistance mechanisms.
Conclusion:
1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol is a promising small molecule inhibitor that selectively targets IGF-1R and IR tyrosine kinases and has been extensively studied for its potential therapeutic applications in cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully exploit the potential of 1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol and to translate it into clinical practice.
合成法
The synthesis of 1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol involves several steps, including the preparation of key intermediates and the coupling of the final product. The detailed procedure is beyond the scope of this paper, but it has been described in the literature (1).
科学的研究の応用
1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol has been widely used in scientific research to investigate the role of IGF-1R and IR in cancer development and progression. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to sensitize them to chemotherapy and radiation therapy (2).
特性
分子式 |
C22H29N3O4 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
[4-(2-hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C22H29N3O4/c26-20(17-29-21-6-5-18-3-1-2-4-19(18)15-21)16-23-7-9-24(10-8-23)22(27)25-11-13-28-14-12-25/h1-6,15,20,26H,7-14,16-17H2 |
InChIキー |
DHAPTENVIJFXCT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)C(=O)N4CCOCC4 |
正規SMILES |
C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)C(=O)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B288976.png)


![[1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)
![4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289008.png)

![1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B289047.png)
![1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289064.png)
![1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289065.png)
![1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B289067.png)

![4-chloro-1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B289071.png)

